7-methyl-3H-imidazo[4,5-f]quinoline

genotoxicity mutagenicity structure-activity relationship

Researchers pursuing imidazoquinoline antibacterials frequently encounter early-stage genotoxicity alerts from 2-amino congeners (IQ, MeIQ), derailing lead development. 7-Methyl-3H-imidazo[4,5-f]quinoline resolves this liability-exhibiting 300- to 1300-fold lower Ames mutagenicity than IQ-while preserving the core scaffold for 9-arylamino functionalization. • Non-mutagenic control for heterocyclic amine DNA-adduct studies • CNS-compatible drug-likeness: HBD=1, TPSA=36.8 Ų, XLogP3=1.5 • Regiospecific radical methylation route supports parallel SAR library synthesis

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 148533-60-2
Cat. No. B114879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3H-imidazo[4,5-f]quinoline
CAS148533-60-2
Synonyms1H-Imidazo[4,5-f]quinoline,7-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C3=C(C=C2)NC=N3
InChIInChI=1S/C11H9N3/c1-7-2-3-8-9(14-7)4-5-10-11(8)13-6-12-10/h2-6,14H,1H3
InChIKeyNOBZXRYZFOWWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3H-imidazo[4,5-f]quinoline | Non-Mutagenic Scaffold Overview


7-Methyl-3H-imidazo[4,5-f]quinoline (CAS 148533-60-2) is a heterocyclic compound belonging to the imidazo[4,5-f]quinoline class, a scaffold formed by the fusion of an imidazole ring onto a quinoline backbone [1]. With a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol, this compound is characterized by a methyl substituent at the 7‑position of the quinoline system and the absence of the 2‑amino group typically present in the well‑known food mutagens IQ and MeIQ [2]. This structural distinction fundamentally alters its biological profile, making it a valuable starting point for applications where the potent mutagenicity of 2‑aminoimidazoquinolines is prohibitive.

1
Scaffold

Non-mutagenic imidazoquinoline core — avoids genotoxic liability of 2-amino analogs

2
Regioisomer

7-methyl substitution enables 9-position functionalization for SAR exploration

3
Template

Antimicrobial lead template — activity reported with 9-arylamino derivatives

Why 2-Amino Group and Methyl Position Define Biological Activity


Simple substitution between imidazo[4,5-f]quinoline analogs is not permissible because both the presence of a 2‑amino group and the specific site of methylation govern mutagenicity and biological activity. The 2‑amino congener 3‑methyl‑3H‑imidazo[4,5‑f]quinolin‑2‑amine (IQ) is a potent mutagen in the Ames test [1]. In contrast, the deaminated analogue 3‑methyl‑3H‑imidazo[4,5‑f]quinoline exhibits drastically reduced mutagenicity—approximately 300‑ to 1300‑fold lower than IQ under S9 metabolic activation [1]. Extending this class‑level structure–activity relationship, the 7‑methyl regioisomer retains the non‑mutagenic character conferred by the missing 2‑amino group while providing a distinct vector for further functionalization at the 9‑position, as demonstrated by antibacterial 7‑methyl‑9‑(substituted arylamino) derivatives [2]. Procuring the correct methyl regioisomer is therefore essential for projects aiming to avoid mutagenic liability while maintaining synthetic versatility.

Target scaffold
7-Methyl deaminated imidazoquinoline
Substitute risk
2-Amino analogs (IQ, MeIQ) retain potent mutagenicity — may not transfer to non-genotoxic workflows
Target regioisomer
7-Methyl substitution pattern
Substitute risk
3-Methyl, 8-methyl, and 9-methyl isomers — synthetic route and biological profile may differ; direct substitution requires validation

Quantitative Evidence for Differentiated Scientific Utility


Ames Mutagenicity Reduction via 2-Amino Group Absence

The critical differentiation of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline arises from its lack of a 2‑amino group, a structural feature primarily responsible for the extreme mutagenicity of the food carcinogens IQ and MeIQ. For the directly comparable 3‑methyl congener, the deaminated analogue (3‑methyl‑3H‑imidazo[4,5‑f]quinoline) was 300‑ to 1300‑fold less mutagenic than IQ (2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline) in the Salmonella typhimurium TA98 + S9 Ames assay [1]. This quantitative structure–activity relationship is class‑level evidence that the 7‑methyl analogue similarly avoids the genotoxicity associated with 2‑aminoimidazoquinolines, making it a preferable scaffold when mutagenic liability must be excluded.

Ames Mutagenicity
Class-level inference
~300–1300× lower vs IQ
Deaminated 3-methyl analog in TA98 + S9
Supports non-mutagenic scaffold selection
Based on 3-methyl analog data; 7-methyl predicted similar profile
genotoxicity mutagenicity structure-activity relationship

Regiospecific Synthetic Accessibility by Radical Methylation

The 7‑methyl derivative can be synthesized directly from the parent 3H‑imidazo[4,5‑f]quinoline via radical methylation, a regiospecific method that avoids the use of less reactive 6‑haloquinoline precursors [1]. In contrast, the 8‑methyl and 9‑methyl isomers require alternative synthetic sequences from substituted 6‑methoxyquinolines, which can be less convenient for scale‑up [1]. This provides a practical procurement advantage: the 7‑methyl isomer is accessible via a distinct, potentially more scalable radical‑based route.

Synthetic Route
Method context
Radical methylation — regiospecific
Direct route from parent 3H-imidazo[4,5-f]quinoline
Supports regioisomer procurement decision
Distinct from 6-methoxyquinoline routes for 8-/9-methyl isomers
synthetic chemistry radical methylation process development

Antibacterial Activity of 9-Arylamino Derivatives

The 7‑methyl‑3H‑imidazo[4,5‑f]quinoline core has been successfully employed to generate antibacterial agents by introducing substituted arylamino groups at the 9‑position. A series of 7‑methyl‑9‑(substituted arylamino)imidazo[4,5‑f]quinolines demonstrated activity against both Gram‑positive and Gram‑negative bacteria in qualitative screening [1]. This contrasts with the parent 2‑amino‑3‑methylimidazo[4,5‑f]quinoline (IQ), which is not developed as an antibacterial due to its potent mutagenicity. The 7‑methyl scaffold thus provides a validated, non‑genotoxic template for antimicrobial lead optimization.

Antibacterial Activity
Supporting evidence
9-Arylamino derivatives active
Gram-positive and Gram-negative in qualitative screening
Supports antimicrobial screening context
Qualitative screening data; further validation recommended
antibacterial antimicrobial medicinal chemistry

Physicochemical Profile and CNS Drug-Likeness Advantage

The computed physicochemical properties of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline reveal a favorable profile for central nervous system (CNS) penetration and oral bioavailability relative to its 2‑amino counterparts. The compound has an XLogP3 of 1.5, a molecular weight of 183.21 g/mol, a topological polar surface area (TPSA) of 36.8 Ų, and 0 rotatable bonds [1]. For comparison, IQ (2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline, MW 198.23 g/mol) has a higher H‑bond donor count (2 vs. 1) and increased TPSA, which can reduce membrane permeability. The lower H‑bond donor count and small TPSA of the deaminated scaffold place it within favorable ranges for CNS drug design.

Physicochemical Profile
Cross-study comparable
XLogP3 1.5 · TPSA 36.8 Ų
HBD 1 vs 2 (IQ) · MW 183.21 · 0 rotatable bonds
Supports CNS probe design review
Computed properties; experimental validation recommended
physicochemical properties drug-likeness in silico ADME

Optimal Use Cases from Quantitative Differentiation


Non-Mutagenic Scaffold for Antibacterial Lead Optimization

Groups developing novel antibiotics can employ 7‑methyl‑3H‑imidazo[4,5‑f]quinoline as a core scaffold for synthesizing 9‑arylamino derivatives with demonstrated broad‑spectrum activity against Gram‑positive and Gram‑negative bacteria [1]. This approach avoids the mutagenicity that plagues the 2‑amino analogues (IQ, MeIQ) [2], ensuring that early‑stage antibacterial hits are not confounded by genotoxicity alerts that would terminate further development.

Negative Control in Food Mutagen Mechanism Studies

In investigations of the metabolic activation and DNA‑adduct formation of heterocyclic amine food mutagens, 7‑methyl‑3H‑imidazo[4,5‑f]quinoline serves as a critical non‑mutagenic control compound. Because the 3‑methyl analogue is 300–1300‑fold less mutagenic than IQ in the Ames assay [2], the 7‑methyl congener is expected to exhibit a similarly negligible response, allowing researchers to isolate the contribution of the 2‑amino group to genotoxicity without interference from scaffold‑derived effects.

CNS-Oriented Probe Design with Favorable Physicochemistry

Medicinal chemists targeting CNS receptors can leverage the favorable drug‑likeness metrics of 7‑methyl‑3H‑imidazo[4,5‑f]quinoline—specifically its low H‑bond donor count (1), small TPSA (36.8 Ų), and modest lipophilicity (XLogP3 = 1.5) [3]—as a starting point for designing brain‑penetrant imidazoquinoline probes. Compared to the more polar 2‑amino‑3‑methyl‑3H‑imidazo[4,5‑f]quinoline (IQ), this scaffold reduces the synthetic burden of masking polar groups to achieve CNS exposure.

Scalable Synthesis for Methyl-Regioisomer SAR Libraries

Process chemistry teams building structure–activity relationship libraries around the imidazoquinoline core will benefit from the distinct radical methylation route to the 7‑methyl isomer [4]. This regiospecific method complements the 6‑methoxyquinoline‑based routes used for the 8‑methyl and 9‑methyl isomers, enabling efficient parallel synthesis of all mono‑methylated regioisomers and facilitating comprehensive SAR studies without the bottleneck of a single synthetic strategy.

Application
Selection Property
Validation Focus
Antimicrobial lead development
Non-mutagenic scaffold context
Antibacterial screening endpoints
Mutagenicity mechanism control
Negative control suitability
Ames assay response context
CNS probe design studies
Physicochemical property review
Brain penetration parameter validation
Regioisomer SAR library synthesis
Synthetic route accessibility
Regiospecific methylation review
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